molecular formula C38H32P2 B14275689 [[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane) CAS No. 183953-80-2

[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)

Cat. No.: B14275689
CAS No.: 183953-80-2
M. Wt: 550.6 g/mol
InChI Key: QPKWXQVACRSEDM-UHFFFAOYSA-N
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Description

[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane): is an organophosphorus compound with the formula C({38})H({32})P(_{2}). This compound is used in inorganic and organometallic chemistry as a ligand. It is a white, crystalline powder that is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) typically involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction can be represented as follows :

[ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]

Industrial Production Methods: While specific industrial production methods for [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) undergoes various types of reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized to form corresponding oxides and sulfides using oxidizing agents like hydrogen peroxide or sulfur.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Substitution reactions often use halogenated compounds under basic conditions.

Major Products Formed:

    Oxidation: Oxides and sulfides of the compound.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted phosphine compounds.

Scientific Research Applications

Chemistry: In chemistry, [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) is used as a ligand in coordination chemistry. It forms complexes with various metals, promoting the formation of bimetallic complexes .

Biology and Medicine:

Industry: In industry, the compound is used in catalysis, particularly in processes involving transition metals. Its ability to form stable complexes with metals makes it valuable in homogeneous catalysis .

Mechanism of Action

As a chelating ligand, [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) forms a four-membered ring with metal atoms. This promotes the formation of bimetallic complexes that feature five-membered rings. The compound’s mechanism of action involves stabilizing metal centers and facilitating catalytic reactions .

Comparison with Similar Compounds

Uniqueness: [[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(diphenylphosphane) is unique due to its specific biphenyl backbone, which provides distinct steric and electronic properties compared to other diphosphine ligands. This uniqueness allows it to form specific metal complexes that may not be achievable with other ligands .

Properties

CAS No.

183953-80-2

Molecular Formula

C38H32P2

Molecular Weight

550.6 g/mol

IUPAC Name

[3-[3-(diphenylphosphanylmethyl)phenyl]phenyl]methyl-diphenylphosphane

InChI

InChI=1S/C38H32P2/c1-5-19-35(20-6-1)39(36-21-7-2-8-22-36)29-31-15-13-17-33(27-31)34-18-14-16-32(28-34)30-40(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-28H,29-30H2

InChI Key

QPKWXQVACRSEDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC(=CC=C2)C3=CC=CC(=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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